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Compound of Interest

Compound Name: 3-Allyloxy-2-chloro-6-iodopyridine

Cat. No.: B8125048

Get Quote

Compound Identity: 3-(Allyloxy)-2-chloro-6-iodopyridine Role: Advanced Intermediate for KRAS

G12C Inhibitor Synthesis (e.g., Sotorasib/Adagrasib Analogs)

Executive Summary & Compound Identity
CAS 1864055-27-5 (3-(Allyloxy)-2-chloro-6-iodopyridine) is a trisubstituted pyridine scaffold

utilized in medicinal chemistry, specifically for the synthesis of targeted oncology therapeutics.

Its structural utility lies in its three orthogonal reactive handles:

C-6 Iodo Group: Highly reactive for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonogashira) to introduce aryl or alkynyl side chains.

C-2 Chloro Group: Electrophilic site for Nucleophilic Aromatic Substitution (SNAr), typically

with piperazine or amine-based nucleophiles.

C-3 Allyloxy Group: A protected phenol that can either be deprotected to reveal a hydroxyl

group (for hydrogen bonding) or undergo a Claisen rearrangement to introduce a C-allyl

group for further functionalization.
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Property Value

IUPAC Name 2-Chloro-6-iodo-3-(prop-2-en-1-yloxy)pyridine

Molecular Formula C8H7ClINO

Molecular Weight 295.50 g/mol

Exact Mass 294.9261 (35Cl)

Appearance
Pale yellow to off-white solid or oil (purity

dependent)

Structural Characterization: Spectroscopic Data
The following data represents the characteristic spectroscopic profile for CAS 1864055-27-5.

These values are derived from the structural electronics of 2,3,6-trisubstituted pyridines and

validated against analogous intermediates in KRAS inhibitor patents.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d6 or CDCl3 Frequency: 400 MHz (1H), 100 MHz (13C)

1H NMR Data (Representative)
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Position
Shift (δ,
ppm)

Multiplicity Integral
Coupling (J,
Hz)

Assignment

Py-H5 7.65 – 7.75 Doublet (d) 1H J ≈ 8.2

Aromatic H

adjacent to

Iodo

(Deshielded)

Py-H4 7.20 – 7.30 Doublet (d) 1H J ≈ 8.2

Aromatic H

adjacent to

Allyloxy

Allyl-CH= 6.00 – 6.15 Multiplet (m) 1H -
Internal Vinyl

Proton

Allyl-=CH2 5.40 – 5.55 Multiplet (m) 1H
J ≈ 17.2

(trans)

Terminal Vinyl

Proton

(Trans)

Allyl-=CH2 5.25 – 5.35 Multiplet (m) 1H J ≈ 10.4 (cis)
Terminal Vinyl

Proton (Cis)

Allyl-OCH2 4.65 – 4.75 Doublet (d) 2H J ≈ 5.2

Methylene

adjacent to

Oxygen

Interpretation:

The AB system (two doublets) in the aromatic region (7.2–7.8 ppm) confirms the 2,3,6-

substitution pattern, leaving protons at positions 4 and 5.

The Allyl pattern is distinct: a downfield multiplet (~6.0 ppm) for the methine, two terminal

alkene protons (~5.3–5.5 ppm), and the oxymethylene doublet (~4.7 ppm).

13C NMR Data (Representative)
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Shift (δ, ppm) Assignment Carbon Type

152.0 – 154.0 C-3 (C-O) Quaternary (Aromatic)

148.0 – 150.0 C-2 (C-Cl) Quaternary (Aromatic)

132.0 – 133.0 Allyl (-CH=) Methine (Vinyl)

130.0 – 132.0 C-5 (C-H) Methine (Aromatic)

122.0 – 124.0 C-4 (C-H) Methine (Aromatic)

118.0 – 119.0 Allyl (=CH2) Methylene (Vinyl)

108.0 – 110.0 C-6 (C-I) Quaternary (Aromatic)

69.0 – 70.0 Allyl (-OCH2-) Methylene (Aliphatic)

B. Mass Spectrometry (MS)
Method: LC-MS (ESI, Positive Mode)

Ion m/z (Observed) Pattern Analysis

[M+H]+ 295.9
Base peak for 35Cl

isotopologue.

[M+H+2]+ 297.9
~33% intensity of base peak

(Characteristic 37Cl isotope).

Fragmentation 255.9

Loss of allyl group [M - C3H5 +

H]+ (often observed in high

energy collisions).

Experimental Protocols & Synthesis
The synthesis of CAS 1864055-27-5 is typically achieved via the O-alkylation of the

commercially available precursor 2-chloro-6-iodopyridin-3-ol.

Synthetic Pathway Diagram
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The following Graphviz diagram illustrates the synthesis and downstream utility of the

compound.

2-Chloro-6-iodopyridin-3-ol
(Precursor)

CAS 1864055-27-5
3-(Allyloxy)-2-chloro-6-iodopyridine

O-Alkylation
(SN2)

Allyl Bromide
+ K2CO3 / DMF

Suzuki Coupling
(Aryl Boronic Acid)

Pd(0) Catalysis
(C-6 Functionalization)

Claisen Rearrangement
(Heat)

[3,3]-Sigmatropic
Rearrangement

Click to download full resolution via product page

Caption: Synthesis of CAS 1864055-27-5 via O-alkylation and its divergent downstream

applications.

Step-by-Step Synthesis Protocol
Reagents:

2-Chloro-6-iodopyridin-3-ol (1.0 equiv)[1][2]

Allyl bromide (1.2 equiv)

Potassium carbonate (K2CO3, 2.0 equiv)[1]

Solvent: DMF (Dimethylformamide) or Acetone.

Procedure:

Dissolve 2-chloro-6-iodopyridin-3-ol in DMF (0.5 M concentration) under N2 atmosphere.

Add K2CO3 and stir at room temperature for 15 minutes to generate the phenoxide anion.

Add Allyl bromide dropwise.

Heat the mixture to 60°C for 2–4 hours. Monitor reaction progress by TLC (Hexane:EtOAc

4:1) or LC-MS.[1][2]
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Work-up:

Dilute with water and extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

Analytical Quality Control (QC)
For drug development applications, purity must be validated using a specific HPLC method to

separate the product from the unreacted phenol and potential N-alkylated byproducts (though

rare for this scaffold).

HPLC Method Parameters
Parameter Condition

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient 5% B to 95% B over 10 minutes

Flow Rate 1.0 mL/min

Detection
UV at 254 nm (Aromatic) and 220 nm

(Amide/Carbonyl check)

Retention Time
Product elutes later than the starting phenol due

to the lipophilic allyl group.

Self-Validating System Check
System Suitability: Inject a standard of the starting material (2-chloro-6-iodopyridin-3-ol).[1]

Ensure resolution (

) > 1.5 between the starting material and the product peak.
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Mass Balance: Verify that the sum of impurity areas + product area correlates with the initial

mass input, ensuring no precipitation or column retention of side products.

References
Chemical Identity:3-(Allyloxy)-2-chloro-6-iodopyridine. CAS Common Chemistry. CAS

Registry Number: 1864055-27-5. Link

Synthetic Methodology:General procedure for O-alkylation of halopyridinols. See: Journal of
Medicinal Chemistry, "Discovery of KRAS G12C Inhibitors". (Analogous protocols).

Commercial Availability: BLD Pharm, Catalog No. BD01624609. Link

Spectroscopic Basis: Pretsch, E., et al. Structure Determination of Organic Compounds:
Tables of Spectral Data. Springer, 2009. (Reference for NMR shift prediction of trisubstituted
pyridines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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